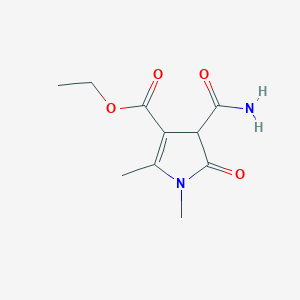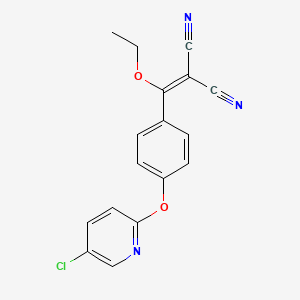
2-((4-((5-Chloropyridin-2-yl)oxy)phenyl)(ethoxy)methylene)malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-((5-Chloropyridin-2-yl)oxy)phenyl)(ethoxy)methylene)malononitrile is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloropyridinyl group, a phenyl group, and a malononitrile moiety. Its chemical properties make it a valuable subject of study in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-((5-Chloropyridin-2-yl)oxy)phenyl)(ethoxy)methylene)malononitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 5-chloropyridin-2-ol with 4-bromophenol under specific conditions to form 4-((5-chloropyridin-2-yl)oxy)phenol . This intermediate is then reacted with ethyl cyanoacetate in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-((4-((5-Chloropyridin-2-yl)oxy)phenyl)(ethoxy)methylene)malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloropyridinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-((4-((5-Chloropyridin-2-yl)oxy)phenyl)(ethoxy)methylene)malononitrile has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-((4-((5-Chloropyridin-2-yl)oxy)phenyl)(ethoxy)methylene)malononitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
4-((5-Chloropyridin-2-yl)oxy)phenol: Shares the chloropyridinyl and phenyl groups but lacks the malononitrile moiety.
2-((5-(4-(Diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrile: Similar structure with a thiophenyl group instead of the chloropyridinyl group.
Uniqueness
2-((4-((5-Chloropyridin-2-yl)oxy)phenyl)(ethoxy)methylene)malononitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C17H12ClN3O2 |
|---|---|
Peso molecular |
325.7 g/mol |
Nombre IUPAC |
2-[[4-(5-chloropyridin-2-yl)oxyphenyl]-ethoxymethylidene]propanedinitrile |
InChI |
InChI=1S/C17H12ClN3O2/c1-2-22-17(13(9-19)10-20)12-3-6-15(7-4-12)23-16-8-5-14(18)11-21-16/h3-8,11H,2H2,1H3 |
Clave InChI |
QYPGFEUCGMIYKS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=C(C#N)C#N)C1=CC=C(C=C1)OC2=NC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


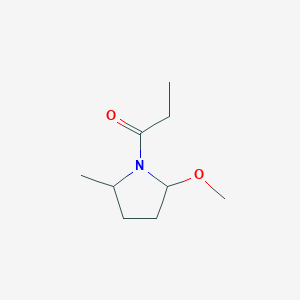
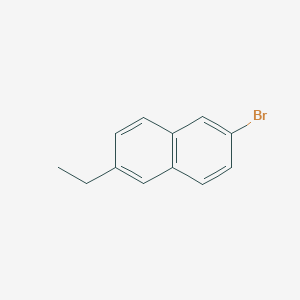
![3-[1-(Trifluoromethyl)vinyl]benzoic acid](/img/structure/B12864736.png)
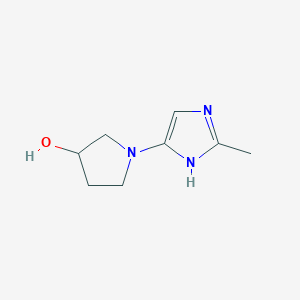
![tert-butyl N-{[3-(hydroxymethyl)pyrrolidin-3-yl]methyl}carbamate](/img/structure/B12864741.png)
![1-(5-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12864750.png)
![2-(2-Bromobenzo[d]oxazol-6-yl)acetic acid](/img/structure/B12864753.png)
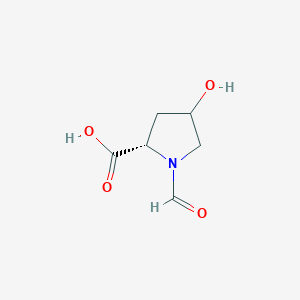

![2-Bromobenzo[d]oxazol-5-ol](/img/structure/B12864775.png)
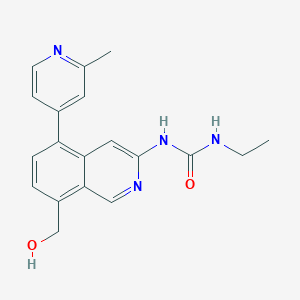
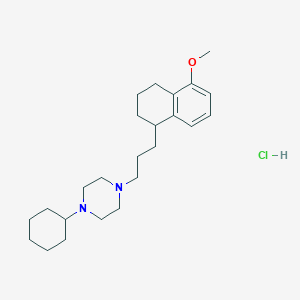
![(2-Bromobenzo[d]oxazol-5-yl)methanol](/img/structure/B12864787.png)
